molecular formula C14H29N3O2 B1519398 Tert-butyl 4-(4-aminobutyl)-1,4-diazepane-1-carboxylate CAS No. 874842-09-8

Tert-butyl 4-(4-aminobutyl)-1,4-diazepane-1-carboxylate

Cat. No.: B1519398
CAS No.: 874842-09-8
M. Wt: 271.4 g/mol
InChI Key: KMUWHXMBBPHJKR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-aminobutyl)-1,4-diazepane-1-carboxylate: . This compound is characterized by its molecular structure, which includes a tert-butyl group, a diazepane ring, and an aminobutyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-aminobutyl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting with the reaction of 1,4-diazepane with tert-butyl chloroformate to form the tert-butyl carbamate derivative

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the aminobutyl chain to its corresponding amine oxide.

  • Reduction: Reduction reactions can be employed to reduce any oxidized forms of the compound back to its original state.

  • Substitution: Nucleophilic substitution reactions are common, where the aminobutyl chain can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and strong bases are typically employed.

Major Products Formed:

  • Oxidation: Aminobutyl amine oxide.

  • Reduction: Reduced forms of the compound.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders. Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism by which tert-butyl 4-(4-aminobutyl)-1,4-diazepane-1-carboxylate exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving neurotransmitter systems and receptor binding.

Comparison with Similar Compounds

  • N-Boc-1,4-butanediamine: Similar in structure but lacks the diazepane ring.

  • Tert-butyl (4-aminobutyl)carbamate: Similar but without the diazepane ring.

  • N-(tert-Butoxycarbonyl)-1,4-diaminobutane: Similar in the presence of the tert-butyl carbamate group.

Properties

IUPAC Name

tert-butyl 4-(4-aminobutyl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)17-10-6-9-16(11-12-17)8-5-4-7-15/h4-12,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUWHXMBBPHJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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